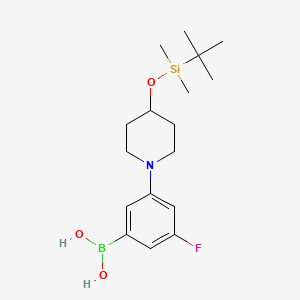

(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

[3-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BFNO3Si/c1-17(2,3)24(4,5)23-16-6-8-20(9-7-16)15-11-13(18(21)22)10-14(19)12-15/h10-12,16,21-22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKDTVVEDMJZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BFNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of Hydroxyl Group by TBDMS

- Starting from 3-amino-2-bromophenol, the hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole in DMF solvent. The reaction is carried out at room temperature for approximately 18 hours.

- The reaction mixture is quenched with saturated ammonium chloride solution and extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated.

- Purification by silica gel column chromatography (hexane/diethyl ether 20:1) yields 2-bromo-3-[(tert-butyldimethylsilyl)oxy]aniline with high yield (~99%) as a yellow oil.

Halogen-Metal Exchange and Lithiation

- The protected bromoaniline derivative is dissolved in anhydrous THF and cooled to -78 °C.

- tert-Butyllithium (t-BuLi) is added dropwise to effect halogen-metal exchange, generating the corresponding aryllithium intermediate.

- The reaction mixture is then warmed to 0 °C and stirred for 1.5 hours.

- Quenching with saturated ammonium chloride solution followed by extraction and purification affords the lithiated intermediate.

Purification and Characterization

- Purification is mainly performed by flash column chromatography using silica gel with solvent systems such as hexane/ethyl acetate or hexane/diethyl ether in ratios optimized for each intermediate.

- Characterization is conducted using nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^29Si NMR), high-resolution mass spectrometry (HRMS), and melting point determination.

- NMR spectra confirm the presence of TBDMS groups, fluorine substitution, and boronic acid functionalities.

- High purity (>98%) is typically achieved, suitable for research applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Hydroxyl Protection | TBDMS-Cl, imidazole, DMF, RT, 18 h | Formation of TBDMS-protected aniline |

| 2 | Halogen-Metal Exchange | t-BuLi, THF, -78 °C to 0 °C, 1.5 h | Aryllithium intermediate formation |

| 3 | Boronic Acid Installation | Trialkyl borate electrophile, aqueous workup | Boronic acid derivative formation |

| 4 | Purification | Silica gel chromatography, hexane/ethyl acetate or diethyl ether | Isolation of pure product (>98% purity) |

| 5 | Stock Solution Preparation | Solvent dilution to desired molarity, storage at 2-8 °C or -20 to -80 °C | Stable stock solutions for research use |

Análisis De Reacciones Químicas

Types of Reactions

(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound can be broken down into several key components:

- Boronic Acid Moiety : Known for its ability to form reversible covalent bonds with diols, making it useful in drug design and chemical biology.

- Piperidine Ring : Contributes to the molecule's binding affinity and selectivity for biological targets.

- Fluorophenyl Group : Enhances the compound's pharmacological properties.

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals. The boronic acid functionality is crucial for creating compounds that interact with biological targets, particularly in the treatment of diseases like cancer and diabetes. It can serve as an intermediate in synthesizing more complex drug molecules.

Chemical Biology

As a bioorthogonal probe, (3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid can be linked to biomolecules (e.g., fluorophores or biotin) to label and study proteins or other biomolecules containing cis-diols. This application is significant for visualizing cellular processes and understanding protein interactions.

Synthetic Chemistry

The compound is used as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex organic molecules. The tert-butyldimethylsilyl (TBDMS) group acts as a protecting group, allowing selective reactions at specific sites of the molecule.

Case Study 1: Drug Development

Research has demonstrated that derivatives of boronic acids exhibit potent inhibitory effects on certain enzymes involved in cancer progression. The incorporation of the piperidine ring enhances selectivity towards specific targets, leading to improved therapeutic profiles.

Case Study 2: Protein Labeling

In a study investigating protein interactions, researchers utilized this compound to tag proteins with cis-diols. This allowed for real-time imaging of protein dynamics within living cells, providing insights into cellular mechanisms.

Mecanismo De Acción

The mechanism of action of (3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table summarizes structurally related boronic acid derivatives and their distinguishing features:

Reactivity and Stability

- TBS Protection : The TBS group in the target compound shields the hydroxyl group, reducing undesired side reactions (e.g., oxidation or nucleophilic attacks) compared to unprotected analogs like (3-fluoro-5-(piperidin-1-yl)phenyl)boronic acid . However, the TBS group is labile under acidic or fluoride-rich conditions, necessitating careful handling .

- In contrast, the trifluoromethyl group in (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid further increases electron withdrawal but may reduce solubility .

Solubility and Handling

- Lipophilicity: The TBS group increases logP compared to non-silylated analogs, favoring organic-phase solubility (e.g., in THF or dichloromethane). Unprotected derivatives like (3-fluoro-5-(piperidin-1-yl)phenyl)boronic acid exhibit better aqueous solubility .

- Storage : TBS-protected compounds typically require storage at -20°C to prevent hydrolysis, whereas benzyloxy analogs (e.g., 3-benzyloxy-5-fluorophenylboronic acid ) are more stable at room temperature .

Research Findings and Commercial Availability

- Synthesis : The TBS group is introduced via silylation reactions, as demonstrated in the synthesis of related pyridine derivatives (e.g., 3-(4-(tert-butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine ) .

Actividad Biológica

(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring, a fluorophenyl group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound's biological activity is primarily attributed to the boronic acid moiety, which enables it to interact with various biological targets, particularly through reversible covalent bonding with diols.

Chemical Structure and Properties

The molecular formula for this compound is , and its CAS number is 1704073-45-9. The structure can be analyzed as follows:

| Component | Description |

|---|---|

| Boronic Acid Group | Facilitates interactions with enzymes and biomolecules |

| Piperidine Ring | Contributes to binding affinity and selectivity |

| Fluorophenyl Group | Enhances lipophilicity and potential biological activity |

| TBDMS Group | Serves as a protecting group in synthetic applications |

The mechanism of action for this compound involves its ability to form reversible covalent bonds with diols, which are common in many biological molecules. This property makes boronic acids useful in enzyme inhibition and molecular recognition processes. The compound's interactions can lead to modulation of enzymatic activity, potentially impacting various signaling pathways in cells.

Pharmacological Effects

Research indicates that boronic acids, including this compound, exhibit diverse pharmacological effects. The following activities have been noted:

- Enzyme Inhibition : Boronic acids can act as inhibitors for proteases and other enzymes involved in critical biological processes.

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific cellular pathways.

- Antiviral Properties : Some boronic acids have demonstrated activity against viral infections by interfering with viral replication mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acid derivatives. For instance:

- Inhibition of Proteases : A study found that certain boronic acid compounds effectively inhibited serine proteases, which play a role in various diseases, including cancer and inflammation.

- Antitumor Activity : Research on related compounds revealed significant cytotoxic effects against cancer cell lines, suggesting that the piperidine and fluorophenyl components contribute to this activity.

- Molecular Docking Studies : Computational models have shown favorable binding interactions between similar compounds and target proteins involved in cancer progression.

Applications in Drug Discovery

The unique properties of this compound position it as a valuable intermediate in drug development. Its applications include:

- Synthesis of Novel Anticancer Agents : The compound can serve as a building block for creating more complex molecules aimed at treating cancers.

- Development of Bioorthogonal Probes : Its boronic acid functionality allows for the design of probes that can label specific biomolecules in chemical biology experiments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Boronation : Use bis(pinacolato)diboron with PdCl₂(dppf)₂ as a catalyst in DMF at 105°C for 3 hours .

- Piperidine Functionalization : Protect the piperidin-4-ol group with a tert-butyldimethylsilyl (TBS) group using TBSCl under inert conditions to prevent hydrolysis .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in acetonitrile to achieve >98% purity. Monitor reaction progress via TLC and confirm structure using ¹H/¹³C NMR and HRMS .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store under argon at –20°C in amber vials to prevent boronic acid dehydration and TBS group hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DMF) during reactions. Pre-dry glassware at 120°C to minimize moisture .

- Stability Testing : Conduct periodic HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) to detect degradation products. Shelf life is typically 6–12 months under optimal conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹⁹F NMR to confirm the fluorine substituent’s position (δ ≈ –110 ppm for meta-fluorine) and ¹¹B NMR to verify boronic acid integrity (δ ≈ 30 ppm) .

- Mass Spectrometry : HRMS (ESI+) with internal calibration (e.g., sodium trifluoroacetate) for accurate mass determination .

- HPLC : Utilize a phenyl-hexyl column with a pH 6.5 ammonium acetate buffer/methanol mobile phase to assess purity (>98% area) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki couplings involving this boronic acid derivative?

- Methodological Answer :

- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf)₂, and XPhos Pd G3 for yield and byproduct formation. XPhos Pd G3 reduces homocoupling side reactions in polar aprotic solvents .

- Base Selection : Sodium carbonate (Na₂CO₃) in DME/H₂O (3:1) minimizes boronic acid protodeboronation compared to stronger bases like NaOH .

- Kinetic Studies : Use in situ IR to monitor boronic acid consumption. Optimal temperature is 70–80°C; higher temperatures accelerate decomposition .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

- Methodological Answer :

- Controlled Replicates : Repeat experiments under identical conditions (solvent degassing, catalyst batch) to isolate variables. For example, PdCl₂(dppf)₂ may vary in activity due to ligand oxidation .

- DFT Calculations : Model transition states to explain discrepancies in regioselectivity when coupling with electron-deficient aryl halides .

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., J. Org. Chem. vs. Org. Lett.) to identify consensus protocols .

Q. How does the TBS-protected piperidine group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The TBS group reduces nucleophilicity at the piperidine nitrogen, preventing undesired coordination to palladium catalysts. Confirm via ¹H NMR titration with Pd(OAc)₂ .

- Hydrolytic Stability : Test deprotection kinetics under acidic (HCl/THF) and basic (TBAF/THF) conditions. TBS remains intact at pH 4–8 but hydrolyzes rapidly at pH <2 .

- Comparative Studies : Synthesize and test the unprotected analogue; observe ~20% lower yields due to side reactions, validating the TBS group’s protective role .

Q. What computational tools are effective in predicting this compound’s behavior in complex reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to optimize Suzuki coupling solvent ratios .

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites if the compound is used in bioconjugation .

- QSPR Models : Develop quantitative structure-property relationships to predict solubility and logP values for pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.